N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Description
N-[4-(Benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative featuring a benzyloxy group at the para position of the aniline ring, along with dimethoxy and nitro substituents on the benzamide moiety. The nitro group at the 2-position introduces strong electron-withdrawing effects, while the 4,5-dimethoxy groups enhance electron-donating properties, creating a unique electronic profile. Its synthesis likely involves amide coupling between 4,5-dimethoxy-2-nitrobenzoic acid and 4-(benzyloxy)aniline, analogous to methods described for related benzamides .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-28-20-12-18(19(24(26)27)13-21(20)29-2)22(25)23-16-8-10-17(11-9-16)30-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYWKMUNVTWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4,5-dimethoxybenzamide followed by the introduction of the benzyloxyphenyl group through a coupling reaction. The reaction conditions often require the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and dimethoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with benzamide derivatives reported in , which include:
- N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d): Contains a 4-methoxybenzamide group and an aminothiazole ring.
- N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e): Features a naphthamide substituent.
- Other analogs (3f–3i) : Vary in aromatic substituents (e.g., nicotinamide, phenylacetamide).
Key Structural Differences :
- The target compound lacks the aminothiazole ring present in compounds 3d–3i, replacing it with a nitro group.
- The dimethoxy substituents (4,5-position) in the target compound contrast with single methoxy or bulkier aromatic groups in analogs.
Physical and Spectral Properties
However, trends from suggest:
Key Observations :
- The nitro group in the target compound would result in distinct IR absorption (~1520 cm⁻¹) and deshielded aromatic protons in NMR, unlike the NH₂ stretches (3150–3319 cm⁻¹) seen in 3d–3i.
- Higher melting points in analogs with bulkier substituents (e.g., 3i: 246–247°C) suggest the target compound’s melting point may vary based on nitro-group rigidity.
Electronic and Reactivity Profiles
- Nitro vs.
- Methoxy Substituents : The 4,5-dimethoxy groups may enhance solubility in polar aprotic solvents relative to single-methoxy analogs (e.g., 3d).
Biological Activity
N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article compiles various research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C20H22N2O4
- Molecular Weight: 358.40 g/mol
This compound features a nitro group, which is often associated with various biological activities, including enzyme inhibition and antioxidant properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and methoxy groups influence binding affinity and specificity towards various enzymes and receptors.
1. Antioxidant Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxy and nitro groups have shown the ability to scavenge free radicals effectively.
| Compound | ORAC Value (Trolox Equivalent) |
|---|---|
| This compound | TBD |
| Ascorbic Acid | 1.00 |
| Resveratrol | 0.95 |
2. Enzyme Inhibition
Studies indicate that related compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The potential for this compound to inhibit these enzymes could be explored further.
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | TBD |
| BuChE | TBD |
Case Study 1: MAO-B Inhibition
A study on related compounds revealed that certain benzothiazole derivatives exhibited potent MAO-B inhibitory activity. The compound 3h showed an IC50 value of 0.062 µM against MAO-B, indicating strong potential for neuroprotective applications.
Case Study 2: Neuroprotective Effects
In vivo studies involving similar compounds have shown neuroprotective effects against oxidative stress-induced damage in neuronal cells. These findings suggest that this compound may possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
